Isolan

Toxicology Risk Assessment Occupational Safety

Isolan (CAS 119-38-0), chemically 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate , is a carbamate insecticide and systemic aphicide. As a cholinesterase inhibitor , it has been primarily utilized in Europe for aphid control.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 119-38-0
Cat. No. B1672246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolan
CAS119-38-0
Synonyms1-isopropyl-3-methyl-5-pyrazolyldimethylcarbamate
isolan
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)OC(=O)N(C)C)C(C)C
InChIInChI=1S/C10H17N3O2/c1-7(2)13-9(6-8(3)11-13)15-10(14)12(4)5/h6-7H,1-5H3
InChIKeyRNNBHZYEKNHLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.73 M
Soluble in ethanol and xylene
Miscible with water and most organic solvents
In water, 1.0X10+6 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isolan (CAS 119-38-0): Quantitative Differentiation in Carbamate Insecticide Selection


Isolan (CAS 119-38-0), chemically 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate [1], is a carbamate insecticide and systemic aphicide [2]. As a cholinesterase inhibitor [3], it has been primarily utilized in Europe for aphid control [2]. The compound is a colorless liquid with a molecular weight of 211.27 g/mol and a vapor pressure of 0.00127 mm Hg [4][5]. While its commercial use is now limited [2], its unique toxicological profile and resistance characteristics continue to make it a subject of scientific study and a relevant comparator for modern insecticide development.

Why Isolan (CAS 119-38-0) Cannot Be Directly Replaced by Other Carbamates


Generic substitution among carbamate insecticides is scientifically unsound due to significant differences in their toxicological profiles, target site interactions, and resistance development patterns. Isolan exhibits a unique and potentially hazardous property: it is considerably more toxic via the dermal route than the oral route in rats [1], a characteristic that is not universal among its class. Furthermore, studies demonstrate that Isolan induces a distinct, stable resistant phenotype in insect populations compared to closely related analogs [2]. These critical differences in safety and efficacy profiles mean that assuming interchangeability with compounds like carbaryl, propoxur, or m-isopropylphenyl methylcarbamate could lead to flawed experimental design, inaccurate risk assessment, and ineffective pest control strategies.

Quantitative Evidence Guide for Differentiating Isolan (CAS 119-38-0) from Analogs


Inverted Dermal-to-Oral Toxicity Ratio in Mammals

In a study comparing the acute toxicity of 42 pesticides, Isolan was observed to be different from other compounds, including other carbamates, in that it was considerably more toxic by the dermal route than by the oral route to rats [1]. This contrasts with the typical toxicity profile of many insecticides, which are generally more toxic orally.

Toxicology Risk Assessment Occupational Safety

Persistence of Acquired Insect Resistance After Selection Cessation

In a study on housefly (Musca domestica) resistance, a strain selected for maximal resistance to Isolan for 30 generations showed a remarkably stable resistant phenotype after selection pressure was removed [1]. This contrasts with the rapid reversion to susceptibility observed in a strain selected with the closely related carbamate, m-isopropylphenyl methylcarbamate.

Insecticide Resistance Management Population Genetics Entomology

Cross-Resistance Profile in Carbaryl-Resistant German Cockroaches

In a study on a carbaryl-resistant strain of the German cockroach (Blattella germanica), cross-resistance to other carbamates was evaluated. Isolan was found to be less toxic to the resistant strain, and importantly, the level of resistance to Isolan was lower compared to the primary selecting agent, carbaryl [1].

Entomology Pest Management Resistance Mechanisms

Differential Acetylcholinesterase (AChE) Inhibition Potency

The inhibitory potency of Isolan against acetylcholinesterase (AChE) has been quantified in multiple assays, with reported IC50 values in the micromolar range. While head-to-head AChE inhibition comparisons with other carbamates under identical conditions are limited in the available literature, the reported values allow for a class-level inference of its potency.

Enzymology Neurotoxicology Mechanism of Action

Comparative Molluscicidal Activity

In comparative toxicity tests against snail species (Cepaea nemoralis, Arianta arbustorum, Helix pomatia), the efficacy of carbaryl was found to be substantially lower than that of Isolan and another carbamate, Zectran [1].

Molluscicide Agricultural Pest Control Comparative Toxicology

Temperature-Dependent Efficacy Profile

A study investigating the influence of environmental factors on molluscicide effectiveness revealed that the activity of Isolan was significantly modulated by temperature, more so than for other tested compounds like Ioxynil [1]. This suggests a distinct environmental performance profile.

Environmental Toxicology Pest Control Efficacy Physical Chemistry

Optimal Scientific and Industrial Use Cases for Isolan (CAS 119-38-0) Based on Differentiated Evidence


Model Compound for Dermal Toxicology and Occupational Risk Assessment

Given its unique property of being considerably more toxic via the dermal route than the oral route [1], Isolan serves as a critical model compound for studying dermal absorption, risk assessment models for occupational exposure, and the development of protective measures (e.g., specific glove materials or protective clothing). Its atypical toxicity profile allows researchers to challenge and refine standard safety paradigms for carbamate pesticides.

Research on Stable Insecticide Resistance Mechanisms

Isolan is an ideal tool for investigating the genetic and biochemical mechanisms underlying stable insecticide resistance. The long-term persistence of Isolan-induced resistance in housefly populations, even after the removal of selection pressure [2], provides a robust model system for studying the inheritance patterns and fitness costs associated with specific resistance alleles, which can inform more effective resistance management strategies for newer compounds.

Niche Molluscicide for Temperature-Controlled Assays

For researchers focused on mollusk pest control, Isolan's high potency at low concentrations against snail species [3], coupled with its pronounced temperature-dependent efficacy [4], makes it a valuable compound for controlled laboratory studies. It allows for precise modulation of toxicity through environmental conditions, facilitating detailed investigations into the interaction between pesticide efficacy and abiotic factors.

Investigating Carbaryl Cross-Resistance in Pest Populations

In entomological studies examining the cross-resistance spectrum of carbaryl-resistant insect strains, Isolan provides a valuable data point. The observation that carbaryl-resistant German cockroaches exhibit 'little resistance' to Isolan [5] suggests a distinct detoxification or target-site profile. This makes Isolan a useful tool for dissecting the specific mechanisms conferring resistance to carbaryl versus other carbamates.

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